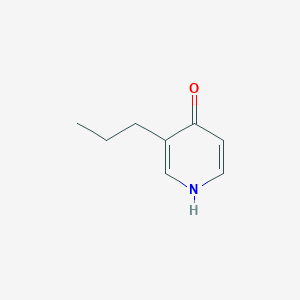
3-(2-Nitrophenyl)-3-oxopropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Nitrophenyl)-3-oxopropanal is an organic compound that features a nitro group attached to a phenyl ring, which is further connected to a three-carbon chain ending in an oxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)-3-oxopropanal can be achieved through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:
Reagents: 2-nitrobenzaldehyde, malonic acid, base (e.g., sodium ethoxide)
Solvent: Ethanol or another suitable organic solvent
Temperature: Reflux conditions
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
化学反応の分析
Types of Reactions
3-(2-Nitrophenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: 3-(2-Nitrophenyl)-3-oxopropanoic acid
Reduction: 3-(2-Aminophenyl)-3-oxopropanal
Substitution: Various substituted derivatives depending on the substituent used.
科学的研究の応用
3-(2-Nitrophenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Nitrophenyl)-3-oxopropanal involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as an electrophile, reacting with nucleophiles in biological systems.
類似化合物との比較
Similar Compounds
- 3-(4-Nitrophenyl)-3-oxopropanal
- 3-(2-Nitrophenyl)-3-oxobutanoic acid
- 3-(2-Nitrophenyl)-3-oxopropanoic acid
Uniqueness
3-(2-Nitrophenyl)-3-oxopropanal is unique due to the specific positioning of the nitro group and the oxo group on the propanal chain
特性
分子式 |
C9H7NO4 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC名 |
3-(2-nitrophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H7NO4/c11-6-5-9(12)7-3-1-2-4-8(7)10(13)14/h1-4,6H,5H2 |
InChIキー |
YGUZQVMZHQKMAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)CC=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-(4-Methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}-4-methylbenzamide hydrochloride](/img/structure/B15302756.png)
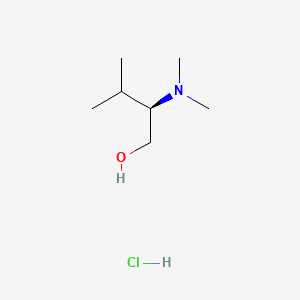

![5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane](/img/structure/B15302769.png)
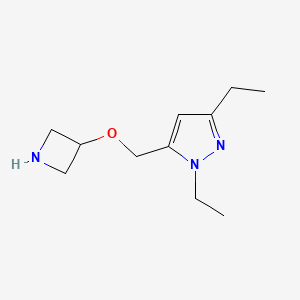


![7-Oxabicyclo[2.2.1]heptane-2-thiol](/img/structure/B15302781.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoicacid](/img/structure/B15302796.png)
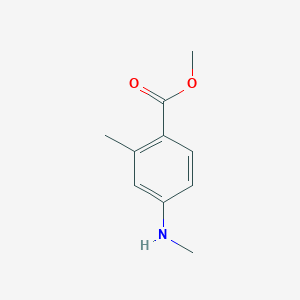

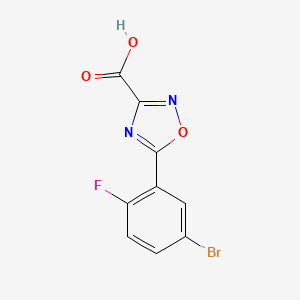
![(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine](/img/structure/B15302830.png)
